6-Bromohexyl 2-hexyldecanoate
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Overview
Description
6-Bromohexyl 2-hexyldecanoate is a lipid compound with the molecular formula C22H43BrO2. It is characterized by a terminal bromide atom and is commonly used in the synthesis and modification of lipid nanoparticles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohexyl 2-hexyldecanoate typically involves the esterification of 2-hexyldecanoic acid with 6-bromohexanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromohexyl 2-hexyldecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
6-Bromohexyl 2-hexyldecanoate is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Employed in the preparation of lipid nanoparticles for drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and as a component in vaccine formulations.
Industry: Used in the production of nanomaterials and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 6-Bromohexyl 2-hexyldecanoate primarily involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The bromide atom allows for further functionalization, enabling the attachment of targeting ligands or other functional groups .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyhexyl 2-hexyldecanoate: Similar structure but with a hydroxyl group instead of a bromide atom.
6-Aminohexyl 2-hexyldecanoate: Contains an amino group, offering different reactivity and applications.
6-Methoxyhexyl 2-hexyldecanoate: Features a methoxy group, providing distinct chemical properties.
Uniqueness
6-Bromohexyl 2-hexyldecanoate is unique due to its terminal bromide atom, which allows for versatile chemical modifications. This makes it particularly valuable in the synthesis of functionalized lipid nanoparticles and other advanced materials .
Properties
IUPAC Name |
6-bromohexyl 2-hexyldecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43BrO2/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h21H,3-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWXBIOQABSQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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